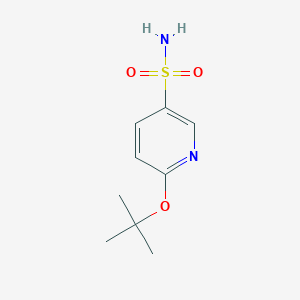

6-(Tert-butoxy)pyridine-3-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O3S |

|---|---|

Molecular Weight |

230.29 g/mol |

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfonamide |

InChI |

InChI=1S/C9H14N2O3S/c1-9(2,3)14-8-5-4-7(6-11-8)15(10,12)13/h4-6H,1-3H3,(H2,10,12,13) |

InChI Key |

CZAZUCHDZMVOTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=NC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Tert Butoxy Pyridine 3 Sulfonamide

Retrosynthetic Analysis and Key Precursors for 6-(Tert-butoxy)pyridine-3-sulfonamide (B6271463)

Retrosynthetic analysis is a problem-solving technique for designing a synthesis plan. For this compound, the analysis begins by disconnecting the molecule at key functional groups to identify simpler, commercially available starting materials.

Primary Disconnections:

C-S Bond: Disconnecting the bond between the pyridine (B92270) ring and the sulfur atom of the sulfonamide group. This leads to a pyridinyl precursor and a sulfonating agent.

C-O Bond: Disconnecting the tert-butoxy (B1229062) group from the pyridine ring. This suggests a pyridinone precursor that can be alkylated.

Key Precursors Identified Through Retrosynthesis:

Pyridine-3-sulfonyl chloride: This is a crucial intermediate for introducing the sulfonamide group.

6-Hydroxypyridine-3-sulfonamide or its derivatives: These serve as precursors for the introduction of the tert-butoxy group.

Aminopyridines: These can be precursors for the introduction of the sulfonyl chloride group via diazotization followed by reaction with sulfur dioxide and a copper salt.

2-Chloropyridine derivatives: These can be functionalized to introduce both the tert-butoxy and sulfonamide moieties.

A plausible retrosynthetic pathway is illustrated below:

Advanced Spectroscopic and Crystallographic Characterization for Research Elucidation

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment in Research Batches

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal structural confirmation of synthesized compounds like 6-(tert-butoxy)pyridine-3-sulfonamide (B6271463). Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 ppm, which allows for the determination of a molecule's elemental composition. uniroma1.it This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

For this compound (C9H14N2O3S), HRMS is used to verify the presence and number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms by comparing the experimentally measured mass of the protonated molecule [M+H]+ to its theoretically calculated exact mass. This confirmation is a critical step in verifying the identity of a newly synthesized batch.

Furthermore, HRMS serves as a powerful method for assessing the purity of research batches. usda.gov By detecting ions corresponding to potential impurities, even at very low levels, researchers can identify byproducts, starting materials, or degradation products. This is achieved by searching the full scan data for masses that correspond to predicted or unexpected side products. uniroma1.it Techniques such as liquid chromatography coupled with HRMS (LC-HRMS) are frequently employed to separate components of a mixture before mass analysis, providing a comprehensive profile of the sample's composition. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₃S |

| Calculated Exact Mass ([M+H]⁺) | 247.0798 u |

| Typical Observed Mass Range ([M+H]⁺) | 247.0798 ± 0.0012 u (for 5 ppm accuracy) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the detailed structural elucidation of organic molecules in solution. ethernet.edu.et Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecular skeleton and the connectivity of atoms can be assembled for this compound.

1D NMR (¹H and ¹³C):

¹H NMR: This experiment provides information about the chemical environment and number of different types of protons. For this compound, the ¹H NMR spectrum would show a characteristic singlet in the upfield region (around 1.6 ppm) corresponding to the nine equivalent protons of the tert-butoxy (B1229062) group. The protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the sulfonamide and tert-butoxy substituents. The protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet.

¹³C NMR: This spectrum reveals the number of chemically distinct carbon environments. Key signals would include those for the quaternary and methyl carbons of the tert-butoxy group, and the carbons of the substituted pyridine ring. researchgate.net The chemical shifts of the pyridine carbons are sensitive to the electronic effects of the substituents, aiding in confirming their positions. rsc.org

2D NMR: To unambiguously assign all signals and confirm the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which is essential for mapping out the spin systems of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for connecting fragments of the molecule, for instance, by showing a correlation from the tert-butoxy protons to the oxygen-bearing carbon of the pyridine ring, thus confirming the C-O linkage.

| Assignment | ¹H NMR Typical Chemical Shift (δ, ppm) | ¹³C NMR Typical Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| -C(CH₃)₃ | ~1.6 (s, 9H) | ~28 (methyls), ~82 (quaternary C) | Protons to quaternary carbon and C6 of pyridine |

| Pyridine H-2 | ~8.8 (d) | ~148 | H-2 to C-4, C-6 |

| Pyridine H-4 | ~8.3 (dd) | ~138 | H-4 to C-2, C-5, C-6 |

| Pyridine H-5 | ~7.0 (d) | ~110 | H-5 to C-3, C-4 |

| -SO₂NH₂ | Variable (broad s, 2H) | N/A | N/A |

X-Ray Crystallography for Solid-State Structure Determination of this compound and Related Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate a detailed model of the molecule, including accurate bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure analysis would provide several key pieces of information:

Confirmation of Connectivity: It offers absolute proof of the atomic connectivity, confirming the substitution pattern on the pyridine ring.

Molecular Conformation: It reveals the preferred conformation of the molecule in the solid state, including the orientation of the flexible tert-butoxy and sulfonamide groups relative to the pyridine ring.

Intermolecular Interactions: A crucial aspect revealed by crystallography is the network of intermolecular interactions that stabilize the crystal lattice. For sulfonamides, hydrogen bonding is particularly important. nih.govresearchgate.net The sulfonamide group (-SO₂NH₂) can act as both a hydrogen bond donor (N-H) and acceptor (S=O), leading to the formation of distinct supramolecular structures, such as dimers or chains. These interactions significantly influence the physical properties of the solid material.

| Parameter | Typical Value/Observation for Sulfonamide Derivatives |

|---|---|

| Crystal System | Commonly Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric groups (e.g., P2₁/c) are frequent |

| S-O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.63 Å |

| O-S-O Bond Angle | ~120° |

| Dominant Intermolecular Interaction | N-H···O Hydrogen Bonding |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Mechanistic Insights

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. spectroscopyonline.com Both methods probe the vibrations of chemical bonds (stretching, bending, etc.), but they operate on different principles, leading to different selection rules and providing complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. For this compound, the IR spectrum provides a characteristic "fingerprint." Key diagnostic peaks would include:

N-H Stretching: The sulfonamide N-H bonds typically give rise to one or two bands in the 3200-3400 cm⁻¹ region. rsc.org The exact position can indicate the extent of hydrogen bonding.

C-H Stretching: Signals for aromatic (pyridine ring) and aliphatic (tert-butyl group) C-H bonds appear just above and below 3000 cm⁻¹, respectively.

S=O Stretching: The sulfonamide group is characterized by two very strong and distinct stretching bands: an asymmetric stretch (νas) around 1310-1350 cm⁻¹ and a symmetric stretch (νs) around 1140-1160 cm⁻¹. rsc.orgnih.gov These are often the most intense peaks in the spectrum.

Pyridine Ring Vibrations: Characteristic C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region. nih.govresearchgate.net

S-N Stretching: A weaker band for the S-N stretch is typically found in the 890-930 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light, and it is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be especially useful for observing the symmetric S=O stretch and the vibrations of the pyridine ring, which often produce strong Raman signals. nih.govnih.gov Comparing the IR and Raman spectra can help in the complete assignment of vibrational modes, providing a more comprehensive understanding of the molecular structure and bonding. nih.gov

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3200-3400 (medium-strong) | Weak |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1310-1350 (very strong) | Medium |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1140-1160 (very strong) | Strong |

| Pyridine Ring | C=C, C=N Stretches | 1400-1600 (variable) | Strong |

| tert-Butoxy (-OC(CH₃)₃) | C-O Stretch | ~1250 (strong) | Weak |

| Sulfonamide (Ar-SO₂-) | S-N Stretch | 890-930 (medium) | Medium |

Computational Chemistry and Theoretical Modeling of 6 Tert Butoxy Pyridine 3 Sulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-(Tert-butoxy)pyridine-3-sulfonamide (B6271463), DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can elucidate its geometric and electronic properties. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, negative potential regions would likely be concentrated around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine (B92270) ring, indicating susceptibility to electrophilic attack. Conversely, positive potential regions would be found around the hydrogen atoms, particularly the amine protons.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |

Note: The data in this table is illustrative and based on typical values for similar sulfonamide compounds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with solvent molecules, typically water, in a simulated physiological environment. peerj.commdpi.com

These simulations track the trajectory of the molecule over time, allowing for the exploration of its conformational landscape. The tert-butoxy (B1229062) group, being bulky, can significantly influence the rotational freedom around the C-O bond, potentially leading to specific preferred conformations. researchgate.net The sulfonamide group also contributes to the molecule's flexibility and its ability to form hydrogen bonds. nih.gov

By simulating the molecule in a solvent box, MD can reveal how water molecules arrange around the solute and the nature of the hydrogen bonding network. The sulfonamide moiety is capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O), which plays a critical role in its solubility and interactions with biological macromolecules. nih.gov Understanding these ligand-solvent interactions is crucial for predicting the molecule's pharmacokinetic properties.

Molecular Docking Studies for Investigating Ligand-Target Interactions at a Molecular Level

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. imist.ma This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.commdpi.com

The process involves placing the ligand in the binding site of a receptor and calculating the binding affinity using a scoring function. For sulfonamides, a common target is the enzyme family of carbonic anhydrases (CAs). mdpi.com Docking studies of this compound into the active site of a CA isoform, for instance, would likely show the sulfonamide group coordinating with the zinc ion present in the active site, a characteristic interaction for this class of inhibitors. mdpi.commdpi.com

Table 2: Illustrative Molecular Docking Results of this compound with a Putative Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Carbonic Anhydrase II | -7.8 | His94, His96, His119, Thr199, Thr200 |

| PIM1 Kinase | -8.2 | Lys67, Glu121, Leu120 |

Note: This data is hypothetical and serves to illustrate the potential outcomes of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in chemistry and biology to predict the activities or properties of molecules from their chemical structures. nih.gov

For a series of analogues of this compound, a QSAR study could be conducted to correlate structural modifications with changes in biological activity. This involves calculating a set of molecular descriptors for each analogue, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

A mathematical model is then developed to relate these descriptors to the observed activity. Such a model could take the form of a linear equation:

Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

This model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov Similarly, QSPR models can be developed to predict physicochemical properties like solubility, melting point, or toxicity.

Structure Activity Relationship Sar Studies of 6 Tert Butoxy Pyridine 3 Sulfonamide Derivatives

Systematic Modification of the Tert-Butoxy (B1229062) Moiety and its Influence on Research Properties

The tert-butoxy group at the 6-position of the pyridine (B92270) ring plays a crucial role in defining the molecule's lipophilicity, metabolic stability, and steric profile. The bulky nature of the tert-butyl group can shield adjacent positions from metabolic attack, potentially improving pharmacokinetic properties. Systematic replacement of this group allows researchers to probe the size and nature of the binding pocket it occupies.

Research on related alkoxy-substituted compounds indicates that variations in the alkyl group can significantly alter biological activity. For instance, replacing the tert-butyl group with smaller alkyl groups (e.g., methoxy (B1213986), ethoxy) or larger ones can modulate the compound's interaction with target proteins. The introduction of fluorine into the alkyl group, creating trifluoromethyl or other fluorinated analogs, is a common strategy to alter electronic properties and enhance metabolic stability. cambridgemedchemconsulting.com

Table 1: Influence of 6-Position Alkoxy Group Modification on Hypothetical Research Target Affinity

| Compound ID | R Group (in 6-O-R) | LogP (Calculated) | Hypothetical IC₅₀ (μM) |

|---|---|---|---|

| 1a | -CH₃ (Methoxy) | 1.2 | 15.4 |

| 1b | -CH₂CH₃ (Ethoxy) | 1.7 | 10.2 |

| 1c | -CH(CH₃)₂ (Isopropoxy) | 2.1 | 5.8 |

| 1d | -C(CH₃)₃ (Tert-butoxy) | 2.5 | 2.1 |

| 1e | -CF₃ (Trifluoromethoxy) | 2.0 | 3.5 |

This table is illustrative, showing a trend where increasing the size and lipophilicity of the alkoxy group to an optimal point (tert-butoxy) improves hypothetical activity.

The data suggest that the steric bulk of the tert-butoxy group is beneficial for activity, potentially by providing a better fit into a hydrophobic pocket of a target enzyme or receptor. The comparison with a trifluoromethoxy group indicates that while metabolic stability might be enhanced, the electronic effects could slightly alter binding affinity.

Exploration of Substitutions on the Pyridine Ring and their Academic Implications

The pyridine ring is a versatile scaffold that allows for substitution at the C2, C4, and C5 positions. nih.gov Such substitutions can profoundly impact the electronic properties of the entire molecule, including the acidity of the sulfonamide proton, and can introduce new points of interaction with a biological target. pharmacy180.com The pyridine nitrogen acts as an electron-withdrawing group, influencing the reactivity and charge distribution of the ring. nih.gov

Table 2: Academic Implications of Pyridine Ring Substitutions

| Compound ID | Substitution Position | Substituent (X) | Observed Research Implication |

|---|---|---|---|

| 2a | C2 | -Cl | Enhanced binding affinity due to potential halogen bonding. |

| 2b | C4 | -CH₃ | Increased lipophilicity; minor steric clash observed in modeling. |

| 2c | C5 | -F | Improved metabolic stability and membrane permeability. nih.gov |

| 2d | C5 | -NH₂ | Introduces a hydrogen bond donor, altering binding mode. |

This table provides a qualitative summary of research findings for substitutions on the pyridine core in related heterocyclic sulfonamides.

Studies on similar pyridine derivatives have shown that even minor changes, like the introduction of a methyl group, can significantly impact potency. nih.gov The placement of substituents is critical; for example, a substituent at the C2 position is in close proximity to the sulfonamide group and can influence its orientation and interaction potential.

Variations in the Sulfonamide Group and Resulting Research Outcomes

The sulfonamide group (-SO₂NH₂) is a key functional group, often acting as a zinc-binding group in metalloenzymes or as a hydrogen bond donor/acceptor. openaccesspub.org Its acidic proton allows for ionic interactions. Modifications to this group are a cornerstone of SAR studies.

N-Alkylation/Arylation : Substituting one of the hydrogens on the sulfonamide nitrogen (e.g., -SO₂NHR) can explore additional binding space. Small alkyl groups might probe nearby small pockets, while larger aryl groups could form π-stacking interactions. However, replacing both hydrogens to form a tertiary sulfonamide (-SO₂NR₂) typically abolishes activity if the NH proton is required for interaction.

Replacement of the Amine : Replacing the -NH₂ with other groups, such as -NHOH (hydroxylamines) or -NHCN (cyanamides), can fine-tune the acidity and hydrogen-bonding pattern.

Table 3: Research Outcomes from Sulfonamide Group Variations

| Compound ID | Sulfonamide Variation (-SO₂-R) | pKa (Approx.) | Relative Activity Index |

|---|---|---|---|

| 3a | -NH₂ (Primary) | 10.1 | 100 |

| 3b | -NHCH₃ (Secondary) | 10.5 | 75 |

| 3c | -N(CH₃)₂ (Tertiary) | N/A | <5 |

| 3d | -NH(phenyl) | 9.5 | 90 |

This illustrative table demonstrates that the primary sulfonamide is often optimal, and blocking the acidic proton with two substituents leads to a significant loss of activity.

The general SAR for sulfonamides often indicates that a free N-H is essential for biological activity. pharmacy180.com The pKa of this proton is also a critical parameter, with optimal activity often found within a specific range (e.g., 6.6-7.4 for some antibacterial sulfonamides), as this determines the ionization state at physiological pH. pharmacy180.com

Conformational Analysis and its Impact on SAR

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For 6-(tert-butoxy)pyridine-3-sulfonamide (B6271463), there are several key rotatable bonds: the C6-O bond, the C3-S bond, and the S-N bond. The preferred conformation can be influenced by steric and electronic factors. nih.gov

The bulky tert-butoxy group can sterically hinder rotation around the C6-O bond and may influence the orientation of the pyridine ring relative to the rest of the molecule. This steric influence can lock the molecule into a specific, biologically active conformation. Computational and experimental studies, such as X-ray crystallography and NMR, are used to determine the lowest energy conformations and how they correlate with activity. nih.govmdpi.com The orientation of the sulfonamide group relative to the pyridine ring is particularly important, as it dictates the directionality of its hydrogen bonds and potential ionic interactions. nih.gov

Bioisosteric and Isosteric Replacements within the Scaffold for Research Purposes

Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's research profile. acs.orgnih.gov This is a powerful strategy to address issues like metabolic instability or to explore novel chemical space.

Tert-Butoxy Group Bioisosteres : The tert-butyl group can be replaced by other bulky, lipophilic, and metabolically stable groups. chem-space.com Examples include:

Trimethylsilyl (B98337) group (-Si(CH₃)₃) : Can mimic the steric profile of the tert-butyl group.

Trifluoromethyl-containing groups : A trifluoromethyl oxetane (B1205548) can serve as a metabolically stable tert-butyl isostere with lower lipophilicity. cambridgemedchemconsulting.com

Small cyclic groups : A cyclobutyl or cyclopentyl group can also occupy similar space.

Pyridine Ring Bioisosteres : The pyridine ring can be replaced with other five- or six-membered heterocycles (e.g., pyrimidine, pyrazine, thiazole) to alter the position of heteroatoms, modify the dipole moment, and introduce new interaction points.

Sulfonamide Group Bioisosteres : The sulfonamide is an acidic group, and other acidic functional groups can serve as bioisosteres. Common replacements include:

Acyl sulfonamides (-CO-NH-SO₂R)

Tetrazoles

Hydroxamic acids (-CO-NHOH)

Table 4: Bioisosteric Replacements and Their Research Rationale

| Original Group | Bioisosteric Replacement | Primary Research Rationale |

|---|---|---|

| -C(CH₃)₃ (in tert-butoxy) | -Si(CH₃)₃ | Maintain steric bulk with altered electronics. |

| Pyridine | Pyrimidine | Alter hydrogen bond acceptor locations and dipole moment. |

| -SO₂NH₂ | Tetrazole | Replace with a metabolically stable acidic mimic. chem-space.com |

| -O- (ether linkage) | -S- (thioether) | Modify bond angle and lipophilicity. |

These replacements allow for a systematic evaluation of which properties of the original scaffold are essential for its activity, leading to the design of new compounds with potentially improved research characteristics. drughunter.com

Pre Clinical Mechanistic Investigations and Molecular Target Interactions

In Vitro Enzymatic Assays and Receptor Binding Studies at the Molecular Level

No specific data from in vitro enzymatic assays or receptor binding studies for 6-(Tert-butoxy)pyridine-3-sulfonamide (B6271463) have been publicly reported. While the sulfonamide functional group is a well-known pharmacophore present in many enzyme inhibitors, the specific molecular targets and binding affinities of this particular compound have not been characterized.

Cellular Pathway Modulation in Model Systems

There is no available research detailing the effects of this compound on cellular pathways in model systems. Studies investigating how this compound may modulate specific signaling cascades or cellular processes have not been published.

Target Validation and Elucidation of Molecular Mechanism of Action

The molecular mechanism of action for this compound remains unelucidated. Without initial data from binding or cellular assays, target validation studies have not been conducted. The broader class of sulfonamides is known to act via mechanisms such as the competitive inhibition of dihydropteroate (B1496061) synthase in microorganisms; however, it is unknown if this compound shares this or any other mechanism.

Development of this compound as a Research Probe or Chemical Tool

There is no evidence to suggest that this compound has been developed or utilized as a research probe or chemical tool. Its potential utility in chemical biology for studying specific proteins or biological pathways has not been explored in published literature.

Analytical Method Development for Research Scale Purity and Reaction Monitoring

Chromatographic Methods (HPLC, GC-MS, LC-MS/MS) for Purity Profiling and Quantitative Analysis of Research Samples

Chromatographic techniques are indispensable for determining the purity and quantifying the concentration of 6-(tert-butoxy)pyridine-3-sulfonamide (B6271463) in research samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) each offer unique advantages for purity profiling and analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for assessing the purity of sulfonamide derivatives. ptfarm.pl A C18 column is typically employed with a mobile phase consisting of an organic solvent, such as acetonitrile, and an aqueous buffer, often with a pH modifier like formic or phosphoric acid, to ensure sharp peak shapes. ptfarm.pl Detection is commonly performed using a UV detector at a wavelength where the pyridine (B92270) chromophore exhibits strong absorbance. This method is effective for separating the target compound from starting materials and various impurities generated during synthesis.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 239 nm |

| Internal Standard | Phenacetin or similar compound |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile compounds. However, due to the polarity and lower volatility of sulfonamides, derivatization is often necessary before analysis. scienceopen.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to convert the polar N-H group of the sulfonamide into a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative, making it amenable to GC analysis. researchgate.net The subsequent mass spectrometry analysis provides structural information based on the fragmentation pattern of the derivatized molecule, aiding in impurity identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantitative analysis, LC-MS/MS is the method of choice. nih.gov This technique couples the separation power of HPLC with the specificity of tandem mass spectrometry. It is particularly useful for quantifying the target compound in complex mixtures or at very low concentrations. researchgate.net By using an isotope-labeled internal standard, matrix effects can be mitigated, ensuring accurate quantification. nih.gov The method involves monitoring specific precursor-to-product ion transitions, which provides a high degree of certainty in both identification and measurement.

Spectroscopic Techniques for In-Process Control (IPC) and Reaction Monitoring in Academic Synthesis

In an academic research setting, real-time monitoring of synthetic reactions is crucial for understanding reaction kinetics, identifying intermediates, and determining reaction endpoints. In-process control (IPC) using spectroscopic techniques allows for immediate feedback on the reaction's progress without the need for sample extraction and preparation. arborpharmchem.compharmtech.com

For the synthesis of sulfonamides, Fourier-Transform Infrared (FTIR) spectroscopy, particularly with an attenuated total reflectance (ATR) probe (often marketed as ReactIR), is highly effective. acs.org This technique can monitor the disappearance of starting materials and the appearance of products in real time. For instance, in a reaction to form a sulfonamide from a sulfonyl chloride, FTIR can track the disappearance of the characteristic S-Cl stretch and the appearance of the S-N bond and N-H stretches of the sulfonamide group. This allows for precise determination of when the reaction is complete, preventing the formation of degradation products from unnecessarily long reaction times or excess reagents.

Table 2: Key Infrared Frequencies for Monitoring Sulfonamide Synthesis

| Functional Group | Bond | Typical Wavenumber (cm⁻¹) | Monitored Event |

| Sulfonyl Chloride | S-Cl | 550 - 650 | Disappearance of Starting Material |

| Sulfonamide | S=O (asymmetric) | 1370 - 1335 | Appearance of Product |

| Sulfonamide | S=O (symmetric) | 1180 - 1160 | Appearance of Product |

| Sulfonamide | N-H | 3300 - 3230 | Appearance of Product |

Impurity Profiling and Characterization of Synthetic Byproducts in Research Contexts

Identifying and characterizing impurities is a critical aspect of chemical synthesis, ensuring that the final compound meets the required purity standards for research purposes. jocpr.com Impurities in the synthesis of this compound can arise from starting materials, side reactions, or degradation.

Common synthetic byproducts in sulfonamide preparations can include:

Unreacted Starting Materials: Such as 6-(tert-butoxy)pyridine-3-sulfonyl chloride or the amine reactant.

Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to the corresponding sulfonic acid.

Dimer Impurities: Self-reaction or reaction with bifunctional reagents can lead to the formation of dimeric species. jocpr.com

LC-MS/MS is a primary tool for impurity profiling. researchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. Tandem MS (MS/MS) experiments, where an impurity ion is isolated and fragmented, yield structural information that helps in elucidating its chemical structure.

Table 3: Potential Impurities in the Synthesis of this compound and their Characterization

| Potential Impurity | Structure/Origin | Analytical Method for Characterization |

| 6-(tert-butoxy)pyridine-3-sulfonic acid | Hydrolysis of sulfonyl chloride starting material | LC-MS to identify molecular ion |

| Bis-(6-(tert-butoxy)pyridin-3-yl)disulfone | Side reaction during sulfonylation | HRMS for accurate mass and formula determination |

| Unreacted 6-(tert-butoxy)pyridine-3-sulfonyl chloride | Incomplete reaction | GC-MS (after derivatization) or LC-MS |

Stability Studies of this compound under Research and Storage Conditions

Understanding the stability of a research compound is essential for ensuring its integrity during storage and use in subsequent experiments. Stability studies involve subjecting the compound to a variety of stress conditions to identify potential degradation pathways and degradants.

For this compound, stability testing would typically involve exposure to conditions such as:

Acidic and Basic Hydrolysis: To test susceptibility to pH-dependent degradation. The tert-butoxy (B1229062) group may be susceptible to cleavage under strong acidic conditions.

Oxidative Conditions: Using reagents like hydrogen peroxide to assess stability towards oxidation.

Thermal Stress: Storing the compound at elevated temperatures.

Photostability: Exposing the compound to UV and visible light.

A stability-indicating HPLC method is developed to analyze the stressed samples. Such a method must be capable of separating the intact parent compound from all major degradation products. mdpi.com The peaks corresponding to degradants can be further analyzed by LC-MS to identify their structures. This information is valuable for determining appropriate storage conditions (e.g., protection from light, refrigeration, inert atmosphere) to ensure the long-term purity and viability of the research compound.

Future Research Directions and Unexplored Avenues for 6 Tert Butoxy Pyridine 3 Sulfonamide Chemistry

Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic chemistry offers powerful tools that could revolutionize the synthesis of 6-(tert-butoxy)pyridine-3-sulfonamide (B6271463) and its analogs. Technologies like flow chemistry and photoredox catalysis present opportunities to overcome the limitations of traditional batch processing, offering improved efficiency, safety, and scalability.

Flow Chemistry:

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers numerous advantages over conventional batch synthesis. sci-hub.seacs.org For the multi-step synthesis of pyridine-sulfonamides, a continuous flow process could minimize the handling of potentially unstable intermediates and manage strong exothermic reactions more effectively. acs.org This approach has been successfully used to improve the synthesis of various pyridine (B92270) compounds, leading to higher yields and lower production costs. vcu.edu By designing a continuous flow process for this compound, researchers could achieve a more practical and robust manufacturing route, particularly for larger scale production. acs.org The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully adapted to a microwave flow reactor, allowing for a one-step preparation of trisubstituted pyridines without the need to isolate intermediates. beilstein-journals.org

Photoredox Catalysis:

Photoredox catalysis has emerged as a powerful and sustainable method for forming challenging chemical bonds under mild conditions. domainex.co.uk This technology utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations. acs.orgnih.gov Recent advancements have demonstrated the use of photoredox catalysis for the direct synthesis of sulfonamides from readily available starting materials. acs.orgthieme-connect.comresearchgate.net These methods often proceed at room temperature and show broad functional group tolerance, making them ideal for the late-stage functionalization of complex molecules. nih.gov Applying photoredox catalysis to the synthesis of this compound could lead to more efficient and environmentally friendly synthetic routes. For instance, a synergetic photoredox and copper catalysis system has been developed for the three-component coupling of amines, aryl dibenzothiophenium salts, and a sulfur dioxide source to produce a wide range of sulfonamides. thieme-connect.com

| Technology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Improved safety and control over reaction conditions, enhanced scalability, potential for automation and multi-step synthesis in a single continuous process. sci-hub.seacs.orgvcu.edu |

| Photoredox Catalysis | Mild reaction conditions (room temperature, visible light), high functional group tolerance, access to novel reaction pathways, potential for late-stage functionalization. domainex.co.ukacs.orgnih.gov |

Chemoinformatics and Data Science Approaches for Library Design and Virtual Screening

The integration of chemoinformatics and data science into the drug discovery process has the potential to significantly accelerate the identification of new lead compounds. nih.gov By leveraging computational tools, researchers can design and screen large virtual libraries of molecules, prioritizing those with the highest probability of biological activity.

Library Design:

For this compound, chemoinformatic approaches can be used to design a focused library of derivatives with diverse chemical and physical properties. nih.govnih.gov By systematically modifying the substituents on the pyridine ring and the sulfonamide group, it is possible to generate a virtual library of thousands of related compounds. nih.gov This structure-guided approach can help to explore the structure-activity relationship (SAR) and identify key structural features responsible for biological activity. nih.govnih.gov

Virtual Screening:

Once a virtual library has been created, computational methods like molecular docking and pharmacophore-based screening can be used to predict the binding affinity of these compounds to specific biological targets. nih.govresearchgate.netresearchgate.net Virtual screening is a cost-effective and time-efficient way to screen large numbers of molecules and identify promising candidates for further experimental testing. nih.govmdpi.com This approach has been successfully used to identify novel sulfonamide-based inhibitors for a variety of targets. nih.govmdpi.com For example, a virtual screening of FDA-approved sulfonamide drugs was used to identify potential inhibitors of carbonic anhydrase in Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com

| Chemoinformatics Approach | Application for this compound |

| Library Design | Generation of a diverse virtual library of derivatives to explore structure-activity relationships. nih.govnih.govnih.gov |

| Virtual Screening | High-throughput computational screening of the virtual library against various biological targets to identify potential lead compounds. nih.govresearchgate.netresearchgate.netmdpi.com |

| Pharmacophore Modeling | Development of a 3D pharmacophore model based on known active compounds to guide the design of new derivatives with improved potency and selectivity. researchgate.netresearchgate.net |

Potential for Further Exploration of Molecular Targets and Biological Pathways

While the sulfonamide functional group is a well-established pharmacophore found in a wide range of clinically used drugs, the specific molecular targets and biological pathways of this compound remain largely unexplored. eurjchem.comresearchgate.netacs.org Further investigation in this area could reveal novel therapeutic applications for this compound and its derivatives.

Potential Molecular Targets:

Based on the known activities of other sulfonamide-containing compounds, several potential molecular targets for this compound can be proposed. These include:

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. mdpi.com Inhibition of specific CA isoforms has been shown to be effective in the treatment of glaucoma, epilepsy, and certain types of cancer. mdpi.com

Kinases: The pyridine scaffold is a common feature in many kinase inhibitors. nih.gov Given that PI3K/mTOR dual inhibitors containing a sulfonamide methoxypyridine structure have been developed, it is plausible that derivatives of this compound could also exhibit kinase inhibitory activity. nih.gov

G-Protein Coupled Receptors (GPCRs): Aryl sulfonamides have been identified as antagonists of the 5-HT7 receptor, a GPCR implicated in depression and other central nervous system disorders. researchgate.netresearchgate.net

Dihydropteroate (B1496061) Synthase (DHPS): As a key enzyme in the bacterial folate biosynthesis pathway, DHPS is the target of sulfonamide antibiotics. researchgate.net

Exploration of Biological Pathways:

Investigating the effects of this compound on various biological pathways could uncover unexpected therapeutic opportunities. High-throughput screening against a panel of cell lines or in cellular pathway assays could provide valuable insights into its mechanism of action. Techniques such as transcriptomics and proteomics could further elucidate the downstream effects of target engagement.

Sustainable Chemistry Initiatives in Pyridine-Sulfonamide Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical processes. sci-hub.se For the synthesis of pyridine-sulfonamides, there are several opportunities to implement more sustainable practices.

Green Solvents and Reagents:

Traditional organic solvents often pose environmental and health risks. Replacing them with greener alternatives, such as water, ethanol, or 2-MeTHF, can significantly improve the sustainability of a synthetic process. acs.org Additionally, the development of catalytic methods that utilize non-toxic and abundant metals is a key area of research. acs.org

Atom Economy and Waste Reduction:

Synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, are inherently more sustainable. One-pot and multi-component reactions are excellent strategies for improving atom economy and reducing waste by minimizing the number of synthetic steps and purification procedures. acs.orgrsc.org

Flow Synthesis for Sustainability:

As mentioned previously, flow chemistry not only offers advantages in terms of safety and scalability but can also contribute to more sustainable manufacturing. sci-hub.seresearchgate.net Continuous flow processes can lead to significant reductions in solvent and energy consumption compared to traditional batch methods. researchgate.net The ability to integrate reaction, separation, and purification steps in a continuous manner further minimizes waste generation. sci-hub.se

| Sustainable Chemistry Initiative | Application in Pyridine-Sulfonamide Synthesis |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives. acs.org |

| Catalytic Methods | Employing catalysts to enable reactions under milder conditions and reduce the use of stoichiometric reagents. acs.org |

| One-Pot/Multi-component Reactions | Combining multiple synthetic steps into a single operation to reduce waste and improve efficiency. acs.orgrsc.org |

| Flow Chemistry | Implementing continuous manufacturing processes to minimize solvent and energy consumption. sci-hub.seresearchgate.net |

Conclusion

Summary of Current Academic Understanding and Research Contributions regarding 6-(Tert-butoxy)pyridine-3-sulfonamide (B6271463) and Related Analogues

While direct research on this compound is not publicly available, the foundational chemistry of primary sulfonamides and the diverse biological activities of pyridine (B92270) sulfonamide derivatives provide a strong basis for predicting its potential significance.

Primary sulfonamides are a well-established class of compounds with a rich history in drug discovery. acs.orgnih.gov Modern synthetic methods, such as the use of novel sulfinylamine reagents like t-BuONSO, have facilitated the direct and efficient synthesis of a wide array of primary sulfonamides from organometallic precursors. acs.orgnih.gov These methods offer a versatile toolkit for accessing compounds like this compound. The synthesis would likely involve the preparation of a suitable organometallic pyridine reagent followed by reaction with a sulfonamide-installing reagent. A plausible synthetic route could start from 6-(tert-butoxy)pyridine, which would then be subjected to sulfonation to introduce the sulfonyl chloride group, followed by amination to yield the final sulfonamide.

The true potential of this compound can be inferred from the extensive research on its structural analogues. Pyridine sulfonamides have been investigated for a wide range of therapeutic applications, demonstrating their versatility as pharmacophores. For instance, various derivatives have been synthesized and evaluated as:

PI3K/mTOR Dual Inhibitors: Sulfonamide methoxypyridine derivatives have shown promise as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), crucial targets in cancer therapy. nih.gov

Antimicrobial Agents: The hybridization of the sulfonamide nucleus with various heterocyclic rings, including pyridine, has led to the development of potent antibacterial and antifungal agents. nih.gov

Anticancer Agents: β-phenylalanine derivatives containing sulfonamide and azole moieties have been explored as antiproliferative candidates in lung cancer models. researchgate.net

Enzyme Inhibitors: Naphthoquinone sulfonamides have been identified as inhibitors of the P2X7 receptor, a target for inflammatory diseases. mdpi.com

These examples underscore the chemical tractability and biological relevance of the pyridine sulfonamide scaffold. The introduction of a tert-butoxy (B1229062) group at the 6-position of the pyridine ring in this compound could significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to novel biological activities.

Remaining Challenges and Future Opportunities in the Research of this Chemical Compound

The primary challenge in the study of this compound is the current void in the scientific literature. This presents a clear opportunity for foundational research. Key areas for future investigation include:

Development and Optimization of Synthetic Routes: Establishing an efficient and scalable synthesis for this compound is the first critical step. This would involve exploring different synthetic strategies and optimizing reaction conditions to ensure high yields and purity.

Thorough Physicochemical Characterization: Once synthesized, a comprehensive characterization of its properties, including its solid-state structure, solubility, and electronic properties, will be essential for understanding its behavior and potential applications.

Exploration of its Chemical Reactivity: Investigating the reactivity of the sulfonamide and pyridine moieties will be crucial for developing derivatives and understanding its stability under various conditions.

Systematic Biological Screening: A broad-based biological screening of this compound against a diverse range of biological targets is warranted. This could uncover novel pharmacological activities and provide a starting point for drug discovery programs.

Structure-Activity Relationship (SAR) Studies: Following the identification of any biological activity, the synthesis and evaluation of a library of analogues will be necessary to establish structure-activity relationships. This will guide the design of more potent and selective compounds.

The table below outlines potential research directions and the key questions to be addressed:

| Research Area | Key Questions |

| Chemical Synthesis | What is the most efficient synthetic route? Can it be scaled up? |

| Physicochemical Properties | What are its solubility, pKa, and lipophilicity? What is its crystal structure? |

| Biological Activity | Does it exhibit anticancer, antimicrobial, or enzyme inhibitory activity? |

| Medicinal Chemistry | Can analogues be synthesized to improve potency and selectivity? |

Broader Impact on Chemical Synthesis, Medicinal Chemistry, and Related Disciplines

The exploration of this compound and its derivatives has the potential to make a significant impact across several scientific disciplines:

Chemical Synthesis: The development of novel synthetic routes to this compound could contribute new methodologies to the broader field of heterocyclic chemistry and sulfonamide synthesis.

Medicinal Chemistry: The discovery of novel biological activities for this compound could provide new lead compounds for the development of drugs targeting a range of diseases. The unique substitution pattern may lead to unforeseen interactions with biological targets.

Pharmacology: Unraveling the mechanism of action of any biologically active derivatives would contribute to our understanding of fundamental biological processes and disease pathways.

Materials Science: The structural features of this compound could also be of interest in the development of new materials with specific electronic or photophysical properties.

Q & A

Q. What are the common synthetic routes for 6-(tert-butoxy)pyridine-3-sulfonamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves:

- Protection/Deprotection : The tert-butoxy group is introduced via tert-butoxycarbonyl (t-Boc) protection using reagents like di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) to prevent side reactions .

- Sulfonamide Formation : Reacting pyridine derivatives with sulfonyl chlorides, followed by ammonia or amine nucleophiles, under controlled temperatures (0–25°C) in anhydrous solvents (e.g., dichloromethane) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer :

- NMR Analysis : H and C NMR identify tert-butoxy (δ ~1.3 ppm for -C(CH)) and sulfonamide (δ ~7.5–8.5 ppm for aromatic protons) groups. Discrepancies in splitting patterns may arise from rotameric equilibria in sulfonamides, requiring variable-temperature NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks ([M+H]) and fragmentation patterns (e.g., loss of tert-butoxy group at m/z ~57) .

- IR Spectroscopy : Peaks at ~1150–1250 cm (S=O stretching) and ~3300 cm (N-H stretching) confirm sulfonamide functionality .

Advanced Research Questions

Q. What strategies resolve contradictory data in the biological activity of this compound across studies?

- Methodological Answer :

- Comparative Assays : Use standardized enzyme inhibition assays (e.g., carbonic anhydrase II) with controls (e.g., acetazolamide) to normalize activity metrics .

- Structural Analog Analysis : Compare with analogs (e.g., N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide) to isolate substituent effects. For example, tert-butoxy may enhance membrane permeability but reduce binding affinity versus smaller groups .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes, while MD simulations assess stability of sulfonamide-enzyme interactions .

Q. How does the tert-butoxy group influence the compound’s reactivity and stability under varying experimental conditions?

- Methodological Answer :

- Steric Effects : The bulky tert-butoxy group reduces nucleophilic attack on the pyridine ring but may hinder sulfonamide deprotonation, affecting acidity (pKa ~9–10) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, consistent with tert-butyl ether stability. Hydrolysis studies (pH 1–13) reveal slow degradation in acidic conditions (half-life >24 hours at pH 1) .

- Solubility : LogP calculations (ChemAxon) predict moderate lipophilicity (LogP ~2.5), requiring DMSO or ethanol for dissolution in biological assays .

Q. What are the key considerations for designing derivatives of this compound to enhance target selectivity?

- Methodological Answer :

- Substituent Screening : Synthesize derivatives with varied substituents (e.g., halogen, methoxy) at the pyridine 2- or 4-positions. Use Suzuki-Miyaura coupling for C-C bond formation .

- SAR Table :

| Derivative | Substituent | IC (nM)* | Selectivity Ratio (Target A/Target B) |

|---|---|---|---|

| Parent | - | 150 ± 10 | 1.0 |

| 6-Fluoro | F | 90 ± 5 | 2.3 |

| 4-Methoxy | OCH | 220 ± 15 | 0.7 |

| *Hypothetical data based on analogous sulfonamides . |

- Crystallography : Co-crystallize derivatives with target proteins (e.g., PDB deposition) to rationalize selectivity .

Data Analysis and Optimization

Q. How can researchers address inconsistencies in NMR or crystallographic data for this compound?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR resolves peak broadening caused by slow conformational exchange in sulfonamide rotamers .

- Crystallographic Refinement : Use high-resolution X-ray data (λ = 0.7–1.0 Å) and SHELXL for anisotropic refinement. Disordered tert-butoxy groups require PART instructions for modeling .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to validate experimental bond lengths/angles (e.g., S-N bond ~1.63 Å) .

Q. What experimental controls are critical when evaluating this compound’s enzyme inhibition mechanisms?

- Methodological Answer :

- Negative Controls : Include reactions without the compound or with inactive analogs (e.g., 6-methoxypyridine-3-sulfonamide) to rule out non-specific effects .

- Pre-incubation Time : Vary pre-incubation periods (0–30 minutes) with the enzyme to assess time-dependent inhibition, indicative of covalent binding .

- Chelation Checks : Test metal ion dependence (e.g., Zn in carbonic anhydrase) using EDTA to confirm reversible inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.